![molecular formula C12H18O B14754196 1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one CAS No. 2206-69-1](/img/structure/B14754196.png)
1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one is an organic compound with the molecular formula C12H18O and a molecular weight of 178.2707 g/mol . This compound is characterized by its bicyclic structure, which includes a three-membered ring fused to a six-membered ring. The compound is notable for its high degree of methyl substitution, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a ketone in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvents: Non-polar solvents like dichloromethane or toluene to dissolve reactants and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The methyl groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hex-3-en-2-one, 5-(1-methylethyl)-:
Bicyclo[3.1.0]hex-3-en-2-one, 4-methyl-1-(1-methylethyl)-:
Uniqueness
1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one is unique due to its high degree of methyl substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
2206-69-1 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1,3,4,5,6,6-hexamethylbicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C12H18O/c1-7-8(2)11(5)10(3,4)12(11,6)9(7)13/h1-6H3 |
Clave InChI |
SONHFFYISNVFJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2(C(C2(C1=O)C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




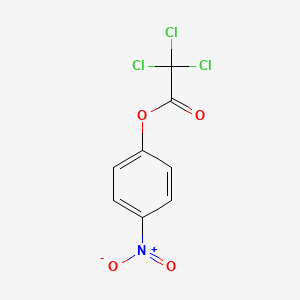

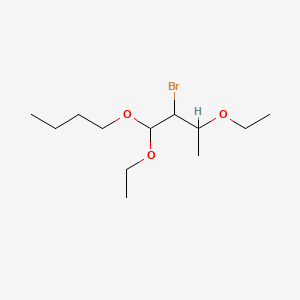

![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)

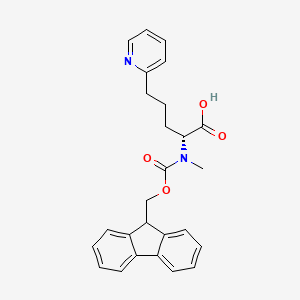
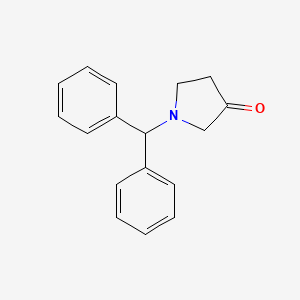
![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)

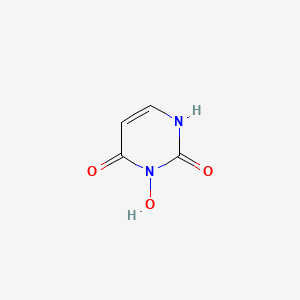
![2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14754181.png)
